REACTION_CXSMILES
|
[CH2:1]([S:8][C:9]1[C:10](=[O:21])[CH2:11][CH:12]([O:14]C2CCCCO2)[CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(=O)(O)[O-].[Na+].C1CCCCC1.C(OCC)(=O)C>C(O)(=O)C.O.O1CCCC1>[CH2:1]([S:8][C:9]1[C:10](=[O:21])[CH2:11][CH:12]([OH:14])[CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2,3.4|
|
Name
|
cyclohexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1.C(C)(=O)OCC
|
Name
|
2-n-Heptylthio-4-tetrahydropyranyloxycyclopent-2-en-1-one
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCC)SC=1C(CC(C1)OC1OCCCC1)=O
|
Name
|
mixture
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
ADDITION
|
Details
|
The extract was treated by a customary procedure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCC)SC=1C(CC(C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |